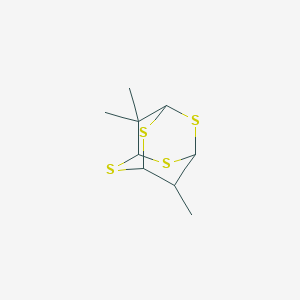
1H-Indol-2-ol
Vue d'ensemble
Description
1H-Indol-2-ol belongs to the class of organic compounds known as hydroxyindoles . These are organic compounds containing an indole moiety that carries a hydroxyl group . It is also known as 2-hydroxyindole .
Synthesis Analysis
The synthesis of 1H-Indol-2-ol can be achieved through various methods. One of the most common methods is through the condensation reaction of indole and formaldehyde under alkaline conditions . Another approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis
The molecular structure of 1H-Indol-2-ol consists of an indole ring with a hydroxyl group attached to the second carbon . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indoles, including 1H-Indol-2-ol, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . Indoles can also participate in reactions involving the formation of C–C or C–N bonds to an unactivated C–H bond .Physical And Chemical Properties Analysis
1H-Indol-2-ol is a white to pale yellow crystalline solid . It has a special indole ring structure and a hydroxymethyl functional group . It is soluble in water, ethanol, and chloroform . The compound has a molecular weight of 133.15 g/mol .Applications De Recherche Scientifique
Signalling Molecule
Indole is a signalling molecule produced both by bacteria and plants . It plays a crucial role in the communication between microbes, particularly in the human gut .
Flavour and Fragrance Applications
Indole has value for flavour and fragrance applications, for example, in the food industry or perfumery . It contributes to the characteristic aroma of many flowers and fruits.
Production of Natural Colourants
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants . These derivatives can add color to a variety of products, from textiles to cosmetics.
Therapeutic Potential
Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases . They have been found to exhibit antitumor, antibacterial, antiviral, and antifungal activities .
Pharmaceutical Chemistry
In pharmaceutical chemistry, substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors . This makes them valuable in the development of new drugs.
Treatment of Various Disorders
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Bacterial Signalling
Indole is important in bacterial signalling. Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .
Bioconversion of Indole
Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . This process is key to the production of indigo, which is the most researched application .
Mécanisme D'action
Target of Action
1H-Indol-2-ol, like many indole derivatives, has been found to bind with high affinity to multiple receptors . It is known to target interleukin-2 , a cytokine that plays a crucial role in the immune response. Additionally, some indole derivatives have been found to inhibit Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death and are often overexpressed in cancer cells .
Mode of Action
The interaction of 1H-Indol-2-ol with its targets leads to various changes at the molecular level. For instance, when it binds to interleukin-2, it can modulate the immune response . When it inhibits Bcl-2 and Mcl-1 proteins, it can induce apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
1H-Indol-2-ol is part of the broader class of indole derivatives, which are involved in a variety of biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It is known that 1h-indol-2-ol is a metabolite formed in the liver after disulfiram treatment .
Result of Action
The molecular and cellular effects of 1H-Indol-2-ol’s action are diverse, given its ability to interact with multiple targets. For instance, its ability to induce sleep in humans is one of the known effects . Its potential antiviral, anti-inflammatory, and anticancer activities also suggest a wide range of cellular effects .
Safety and Hazards
1H-Indol-2-ol is generally considered a low-toxicity compound, but proper safety procedures should still be followed . This includes ensuring good ventilation during handling, avoiding contact with skin and eyes, and washing with plenty of water in case of contact . If ingested or inhaled, medical attention should be sought .
Propriétés
IUPAC Name |
1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFAEUICJHBVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937712 | |
| Record name | 1H-Indol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indol-2-ol | |
CAS RN |
16990-73-1 | |
| Record name | 1H-Indol-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16990-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indol-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016990731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




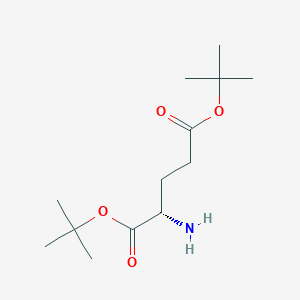


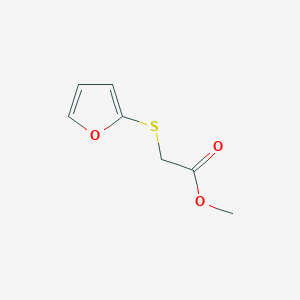
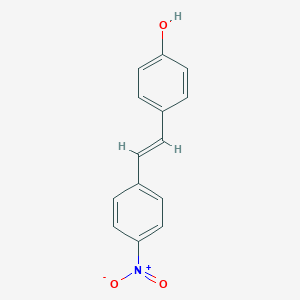
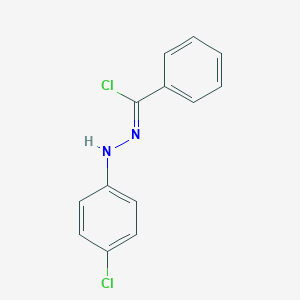
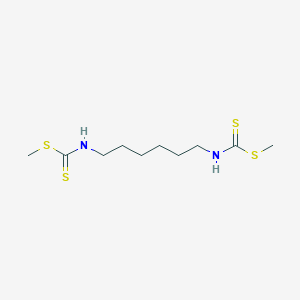
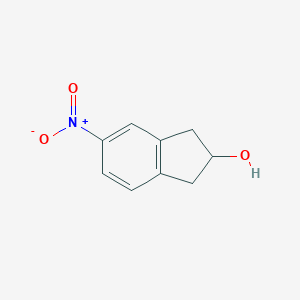
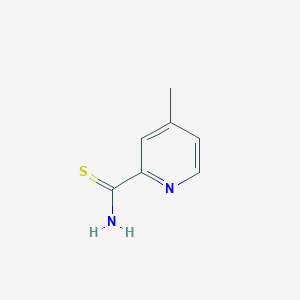

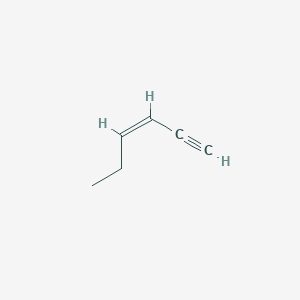
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
